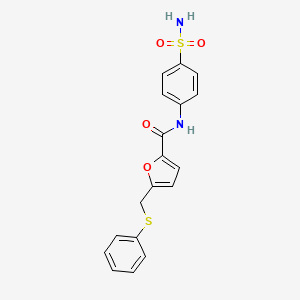
5-((phenylthio)methyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-((phenylthio)methyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide" is a derivative of furan-2-carboxamide, which is a core structure for various pharmacologically active compounds. The presence of a sulfamoyl group and a phenylthio moiety suggests potential for biological activity, possibly as an anti-inflammatory or antimicrobial agent. The papers provided discuss related compounds with similar structures and functionalities, indicating the relevance of this class of compounds in medicinal chemistry research .
Synthesis Analysis
The synthesis of related furan-2-carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with an amine, followed by further functionalization. For example, N-(4-bromophenyl)furan-2-carboxamide was synthesized using 4-bromoaniline and furan-2-carbonyl chloride in the presence of triethylamine, yielding high product yields . This method could potentially be adapted for the synthesis of "5-((phenylthio)methyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide" by introducing the appropriate sulfamoyl and phenylthio substituents at the relevant steps.
Molecular Structure Analysis
The molecular structure of furan-2-carboxamide derivatives is characterized by the furan ring, which is a five-membered oxygen-containing heterocycle, and the carboxamide group, which provides a site for further substitution. The phenylthio and sulfamoyl groups attached to this core structure would influence the compound's electronic properties and conformation, potentially affecting its biological activity. Crystallographic analysis, as performed on a related fluorinated ester derivative, could provide detailed insights into the molecular geometry and intermolecular interactions of the compound .
Chemical Reactions Analysis
Furan-2-carboxamide derivatives can undergo various chemical reactions, including Suzuki-Miyaura cross-coupling, as demonstrated in the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues . The phenylthio group in "5-((phenylthio)methyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide" could potentially participate in nucleophilic substitution reactions, while the sulfamoyl group might be involved in hydrogen bonding and electrostatic interactions, which could be explored in docking studies and molecular dynamics simulations to understand the compound's interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of "5-((phenylthio)methyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide" would be influenced by its functional groups. The compound is likely to exhibit moderate solubility in polar solvents due to the presence of the sulfamoyl group. The phenylthio group could contribute to the lipophilicity of the molecule, affecting its pharmacokinetic properties. The compound's melting point, solubility, and stability could be determined experimentally, as is common in the characterization of new chemical entities .
Applications De Recherche Scientifique
Antiprotozoal and Antimicrobial Agents
Studies have highlighted the synthesis of furan derivatives as potential antiprotozoal agents. For example, novel imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized for their strong DNA affinities and in vitro effectiveness against T. b. rhodesiense and P. falciparum, indicating their potential in treating protozoal infections (Ismail et al., 2004). Similarly, furan-2-carboxamide derivatives have been explored for their antimicrobial activities. Organotin(IV) carboxylates derived from Schiff bases have shown significant in vitro antimicrobial activity against various fungi and bacteria, indicating the potential for such compounds in developing new antimicrobial agents (Dias et al., 2015).
Bio-imaging and Diagnostic Tools
Furan derivatives have been utilized in developing fluorescent chemosensors for bio-imaging applications. A phenoxazine-based fluorescence chemosensor, capable of detecting Cd2+ and CN− ions, has been developed for use in live cell and zebrafish larvae imaging, demonstrating the utility of furan-2-carboxamide derivatives in biological and environmental monitoring (Ravichandiran et al., 2020).
Synthesis of Complex Molecules
Furan-2-carboxamide structures have been pivotal in the synthesis of complex molecules, such as the total synthesis of mappicine ketone via sulfur-directed aryl radical cyclization, showcasing the role of furan derivatives in facilitating novel organic synthesis methods (Kato et al., 2003).
Anticancer Research
In the field of anticancer research, 5-phenyl-furan-2-carboxylic acids have emerged as a new class of antimycobacterial agents, indicating their potential in developing treatments that interfere with iron homeostasis in pathogenic bacteria, which could be a valuable approach in cancer therapy (Mori et al., 2022).
Neuroinflammation Imaging
PET imaging targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) with specific radiotracers based on furan-2-carboxamide derivatives has been developed to image reactive microglia and neuroinflammation in vivo. This approach aids in studying neuroinflammatory diseases and monitoring therapeutic interventions (Horti et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
5-(phenylsulfanylmethyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c19-26(22,23)16-9-6-13(7-10-16)20-18(21)17-11-8-14(24-17)12-25-15-4-2-1-3-5-15/h1-11H,12H2,(H,20,21)(H2,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSWDPREQIDJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((phenylthio)methyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

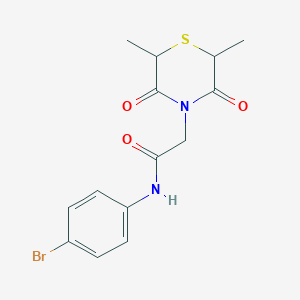
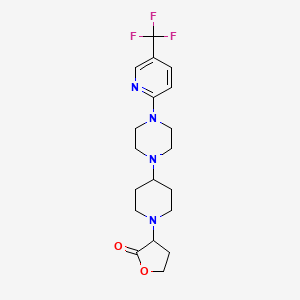
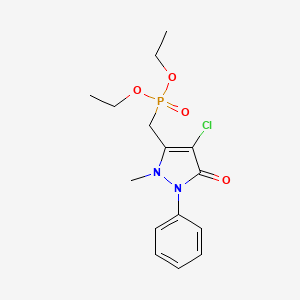
![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2540565.png)

![2,5-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrochloride](/img/structure/B2540571.png)
![5-((4-Benzylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540572.png)

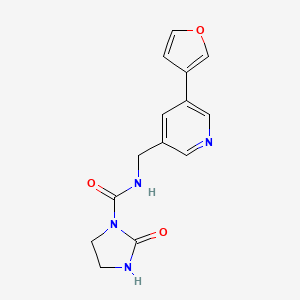
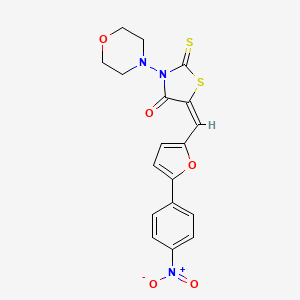
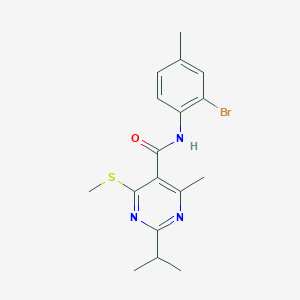

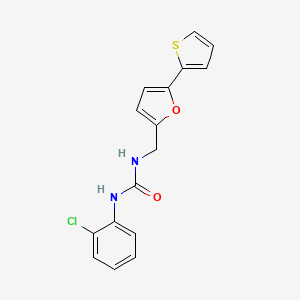
![1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2540582.png)